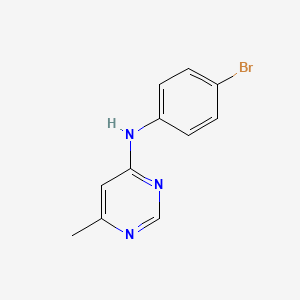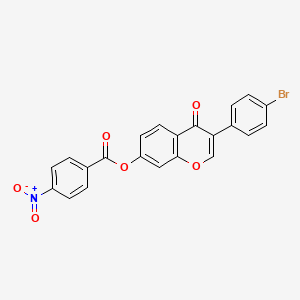
2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide
描述
2-(2,3-dichlorophenoxy)-N-(4-methyl-2-pyridinyl)propanamide, commonly known as DCPA, is a highly effective herbicide used to control weeds in various agricultural and horticultural crops. It was first introduced in the 1960s and has since become a popular choice among farmers due to its low toxicity and high efficacy.
作用机制
DCPA works by inhibiting the growth of weeds by blocking the biosynthesis of lipids, which are essential for plant growth. It specifically targets the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. By inhibiting this enzyme, DCPA disrupts the normal growth and development of weeds, leading to their eventual death.
Biochemical and Physiological Effects:
DCPA has been shown to have minimal impact on non-target organisms such as mammals, birds, and aquatic life. However, it can have some negative effects on soil microorganisms and earthworms. It is also known to have a short half-life in soil, which reduces its potential to accumulate in the environment.
实验室实验的优点和局限性
DCPA is a highly effective herbicide with low toxicity and short persistence in soil, making it an ideal choice for use in agricultural and horticultural crops. However, its effectiveness can be reduced in certain soil types and weather conditions. It is also known to have some negative effects on soil microorganisms and earthworms, which can impact soil health.
未来方向
There are several areas of research that could be explored in relation to DCPA. These include:
1. Developing new formulations of DCPA that are more effective in controlling weeds in different soil types and weather conditions.
2. Studying the impact of DCPA on soil microorganisms and earthworms in more detail to better understand its potential impact on soil health.
3. Investigating the potential use of DCPA in combination with other herbicides to improve weed control efficacy and reduce the risk of herbicide resistance.
4. Exploring the potential use of DCPA in non-agricultural settings such as golf courses, parks, and residential areas.
In conclusion, DCPA is a highly effective herbicide that has been extensively studied for its use in controlling weeds in various crops. It has a low environmental impact and is relatively safe for non-target organisms. However, there is still much to be learned about its potential impact on soil health and its use in different settings. Further research is needed to fully understand the benefits and limitations of DCPA and to develop new formulations and applications for this important herbicide.
科学研究应用
DCPA has been extensively studied for its use as an herbicide in various crops such as corn, soybeans, and cotton. Studies have shown that DCPA is highly effective in controlling weeds, especially annual grasses and broadleaf weeds. It is also known to have a low environmental impact due to its low toxicity and short persistence in soil.
属性
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-6-7-18-13(8-9)19-15(20)10(2)21-12-5-3-4-11(16)14(12)17/h3-8,10H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBKZLZDWTEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)OC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dichlorophenoxy)-N-(4-methylpyridin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-morpholinylmethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4844481.png)
![methyl 3-({[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4844484.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4844491.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4844492.png)
![4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4844518.png)
![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4844524.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4844527.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4844541.png)

![methyl 2-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4844565.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4844573.png)
![methyl {3-methyl-4-oxo-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4844574.png)
![1-({[2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B4844579.png)